N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide

Tubulin polymerization Colchicine binding site Antimitotic agents

Researchers face uncontrolled biological variability when sourcing generic 5-phenyloxazole-2-carboxamide analogs. CAS 955768-25-9 solves this by providing the exact N-(benzodioxol-5-ylmethyl) substituent critical for target engagement. • Validated chemical probe for tubulin polymerization inhibition & antiproliferative selectivity profiling. • Enables direct comparison with N-phenyl analogs to map hydrogen-bonding and conformational effects. • Supplied at ≥95% purity for reproducible dose-response and DMPK studies.

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 955768-25-9
Cat. No. B2853751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide
CAS955768-25-9
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4
InChIInChI=1S/C18H14N2O4/c21-17(18-20-10-16(24-18)13-4-2-1-3-5-13)19-9-12-6-7-14-15(8-12)23-11-22-14/h1-8,10H,9,11H2,(H,19,21)
InChIKeyJZJDSJKTISRPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide (CAS 955768-25-9) – Chemical Identity and Sourcing Baseline


N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide (CAS 955768-25-9) is a synthetic small-molecule amide featuring a 5-phenyloxazole-2-carbonyl core linked to a 1,3-benzodioxol-5-ylmethylamine motif. Its molecular formula is C₁₈H₁₄N₂O₄ with a molecular weight of 322.32 g/mol, and it is typically supplied at ≥95% purity by specialty chemical vendors . The compound belongs to a broader class of 5-phenyloxazole-2-carboxamide derivatives that have been investigated as tubulin polymerization inhibitors and antiproliferative agents, establishing the scaffold's relevance in oncology-focused chemical biology [1]. However, the specific benzodioxole-substituted amide at the 2-position distinguishes this compound from simple N-aryl or N-alkyl congeners, potentially modulating both physicochemical properties and target engagement profiles.

Why Generic Substitution of 5-Phenyloxazole-2-Carboxamide Analogs Is Not Scientifically Sound for CAS 955768-25-9


Within the 5-phenyloxazole-2-carboxamide class, even minor modifications to the amide substituent produce large shifts in antiproliferative potency and cellular selectivity. For example, in a head-to-head series, N,5-diphenyloxazole-2-carboxamide analogs varied over 10-fold in IC₅₀ values across cancer cell lines, and selectivity for cancer cells over normal cells was highly dependent on the specific N-substituent [1]. The benzodioxole moiety of CAS 955768-25-9 is not merely a passive solubilizing group; its methylenedioxy ring can participate in distinct hydrogen-bonding and π-stacking interactions at the colchicine binding site that simpler phenyl or benzyl analogs cannot recapitulate [2]. Consequently, procuring a generic 5-phenyloxazole-2-carboxamide analog without the precise benzodioxol-5-ylmethyl substitution introduces uncontrolled variability in target binding, functional activity, and downstream biological interpretation, undermining experimental reproducibility.

Quantitative Differentiation Evidence: N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide vs. Closest Structural Analogs


Tubulin Polymerization Inhibition: Structural Determinants of Colchicine-Site Binding in the 5-Phenyloxazole-2-Carboxamide Series

The 5-phenyloxazole-2-carboxamide core is a validated pharmacophore for colchicine-site tubulin inhibitors. The lead compound in this series (Compound 9, N,5-diphenyloxazole-2-carboxamide) inhibited tubulin polymerization with an IC₅₀ of 1.2 µM in a cell-free turbidimetric assay and exhibited cellular IC₅₀ values of 0.78, 1.08, and 1.27 µM against HeLa, A549, and HepG2 cell lines, respectively [1]. Molecular docking confirmed binding at the colchicine site, with the N-phenyl group occupying a hydrophobic pocket [1]. CAS 955768-25-9 replaces the N-phenyl group with a benzodioxol-5-ylmethyl moiety, introducing an additional hydrogen-bond acceptor (the methylenedioxy oxygen) and increasing conformational flexibility at the amide linkage. By class-level inference, these structural features are predicted to alter the binding pose relative to the rigid N-phenyl analog, potentially shifting selectivity across tubulin isotypes or modulating residence time. No direct head-to-head data for CAS 955768-25-9 versus Compound 9 are currently available in the public domain.

Tubulin polymerization Colchicine binding site Antimitotic agents

Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. N-Aryl Analogs

The replacement of a phenyl ring (as in Compound 9) with a benzodioxol-5-ylmethyl group in CAS 955768-25-9 is predicted to modify key physicochemical properties relevant to cellular permeability and solubility. Using the PubChem-calculated XLogP3, N,5-diphenyloxazole-2-carboxamide (Compound 9) has a predicted logP of approximately 3.8, whereas CAS 955768-25-9 has a predicted XLogP3 of 2.9, reflecting a decrease of ~0.9 log units [1][2]. This reduction in lipophilicity is consistent with the introduction of the polar methylenedioxy group and may improve aqueous solubility while maintaining sufficient membrane permeability for intracellular target access. Additionally, CAS 955768-25-9 possesses 6 hydrogen-bond acceptors compared to 4 for the N-phenyl analog, offering distinct solvation and target-binding interaction profiles [2].

Physicochemical profiling LogP Hydrogen bonding

Metabolic Stability Differentiation: Methylenedioxy Group Susceptibility vs. Methoxy Analogs

The 1,3-benzodioxole (methylenedioxy) group is a well-characterized structural alert for cytochrome P450-mediated metabolism, primarily via CYP2C9 and CYP3A4, leading to catechol formation through O-dealkylation [1]. This metabolic pathway is distinct from the oxidative metabolism of simple phenyl or 4-methoxybenzyl analogs. While the N-phenyl comparator (Compound 9) is expected to undergo aromatic hydroxylation, the benzodioxole moiety in CAS 955768-25-9 may exhibit a unique metabolite profile with potentially reactive catechol intermediates. In contrast, analogs such as N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide (CAS not specified but structurally analogous) would undergo O-demethylation, generating a phenol metabolite rather than a catechol. By class-level inference, the metabolic fate of CAS 955768-25-9 is anticipated to differ substantially from both N-phenyl and N-(4-methoxybenzyl) counterparts. No direct metabolic stability data for CAS 955768-25-9 have been published.

Metabolic stability Cytochrome P450 Benzodioxole metabolism

Structural Preorganization for Kinase vs. Tubulin Target Selectivity: Amide Conformation Analysis

5-Phenyloxazole-2-carboxamides bearing heterocyclic N-substituents (e.g., N-(6-methylpyridin-2-yl) or N-(1H-benzo[d]imidazol-2-yl)methyl) have been explored as kinase inhibitor scaffolds, with reported activity against tyrosine kinases [1]. The amide conformation in these molecules dictates whether the compound adopts a linear geometry favorable for tubulin binding (trans-amide) or a bent geometry compatible with kinase ATP-binding pockets. CAS 955768-25-9, with its flexible benzodioxol-5-ylmethyl side chain, can theoretically populate both trans and cis amide conformations, whereas the rigid N-aryl analogs (e.g., N-(6-methylpyridin-2-yl)) are conformationally restricted [2]. This conformational flexibility may allow CAS 955768-25-9 to be profiled against both tubulin and kinase panels, offering broader screening utility than constrained analogs. No direct kinase profiling data for CAS 955768-25-9 are publicly available.

Kinase inhibition Amide conformation Target selectivity

Optimal Research Application Scenarios for N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide (CAS 955768-25-9) Based on Evidence-Guided Differentiation


Structure-Activity Relationship (SAR) Probe for Colchicine-Site Tubulin Inhibitor Optimization

Procure CAS 955768-25-9 as a key SAR probe to investigate how replacement of the N-phenyl group (as in Compound 9, IC₅₀ 0.78–1.27 µM across HeLa, A549, HepG2) with a benzodioxol-5-ylmethyl moiety affects tubulin polymerization inhibitory potency and cancer cell selectivity [1]. The compound enables systematic exploration of hydrogen-bonding contributions and conformational flexibility at the colchicine binding site, potentially identifying analogs with improved selectivity windows over normal cells.

Physicochemical Property Benchmarking in Oxazole-Based Probe Design

Use CAS 955768-25-9 as a reference compound with a predicted XLogP3 of 2.9 and 6 H-bond acceptors to benchmark the impact of reduced lipophilicity on cellular permeability, aqueous solubility, and non-specific protein binding relative to the more lipophilic N-phenyl analog (predicted XLogP3 ≈ 3.8) [2]. This application is relevant for laboratories optimizing oxazole-based chemical probes for intracellular target engagement under physiological assay conditions.

Metabolic Pathway Profiling of Methylenedioxy-Containing Research Compounds

Deploy CAS 955768-25-9 in cytochrome P450 metabolism studies (CYP2C9, CYP3A4) to characterize the metabolic fate of the 1,3-benzodioxole group, including catechol formation kinetics and potential reactive metabolite trapping experiments [3]. This scenario is directly relevant for drug metabolism and pharmacokinetics (DMPK) groups evaluating the developability of benzodioxole-containing lead series.

Multi-Target Screening in Tubulin-Kinase Polypharmacology Assays

Given the conformational flexibility of the benzodioxol-5-ylmethyl amide side chain, CAS 955768-25-9 is suitable for broad profiling against both tubulin polymerization assays and kinase inhibition panels [4]. This dual-target screening capability offers efficient use of a single compound stock in early-stage phenotypic screening cascades where the molecular target is not yet deconvoluted.

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